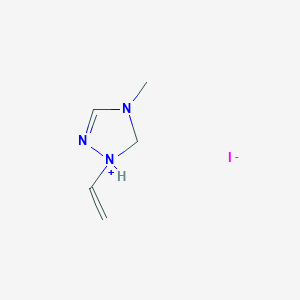
1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethenyl-substituted hydrazine with a methyl-substituted nitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide); reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogen-substituted triazole compounds.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to undergo redox reactions and participate in nucleophilic substitution makes it a versatile agent in both chemical and biological systems .
Comparación Con Compuestos Similares
1,4-Dimethyl-4H-1,2,4-triazolium iodide: Similar in structure but lacks the ethenyl group, leading to different reactivity and applications.
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol: Contains additional functional groups, making it more complex and suitable for different applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Fused ring systems that offer unique properties and applications in medicinal chemistry.
Uniqueness: 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide stands out due to its ethenyl group, which imparts unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
73231-60-4 |
|---|---|
Fórmula molecular |
C5H10IN3 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
1-ethenyl-4-methyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C5H9N3.HI/c1-3-8-5-7(2)4-6-8;/h3-4H,1,5H2,2H3;1H |
Clave InChI |
MNJHRUDJLLIASE-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](N=C1)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




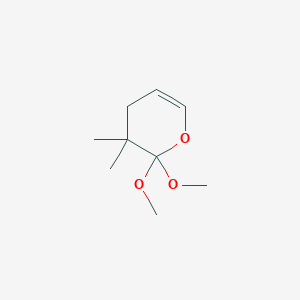
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
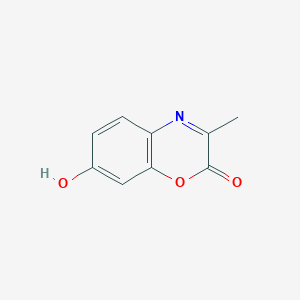

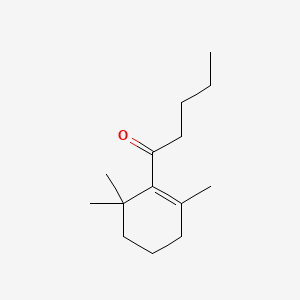
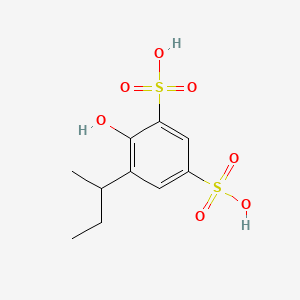
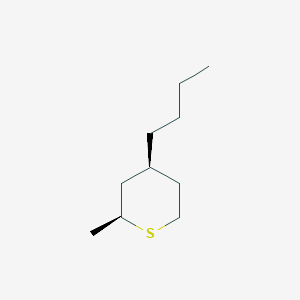

![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
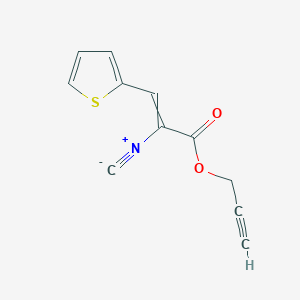

![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
